molecular formula C3H6N2O7 B1213736 1,3-Dinitroglycerin CAS No. 623-87-0

1,3-Dinitroglycerin

Cat. No. B1213736
CAS RN: 623-87-0
M. Wt: 182.09 g/mol
InChI Key: ASIGVDLTBLZXNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dinitroglycerin has been synthesized through various methods, demonstrating its versatility in chemical synthesis. Notably, a study by Serkov and Bezuglov (2009) developed four synthesis methods for 1,3-Dinitroglycerin via the activation of a carboxyl group. These methods were aimed at enhancing certain pharmacological properties by incorporating a nitric oxide-releasing fragment into the molecule, which resulted in vasodilatory effects as opposed to the vasoconstrictive actions of natural prostaglandins (Serkov & Bezuglov, 2009). Another pathway involves the conversion of 1,2-dinitroglycerin to 1,3-dinitroglycerin, highlighting the chemical flexibility and reactive potential of these compounds (Aburawi, Curry, & Whelpton, 1984).

Molecular Structure Analysis

The molecular structure of 1,3-Dinitroglycerin has been characterized through various spectroscopic techniques. Detailed spectral characterization, including IR, MS, and NMR, was conducted prior to the administration of these compounds to healthy volunteers, providing insights into their chemical structure and potential pharmacokinetic behavior (Gumbleton, Cashman, & Benet, 1991).

Chemical Reactions and Properties

1,3-Dinitroglycerin undergoes various chemical reactions, including denitration and enzymatic transformations. The denitration process of nitroglycerin and its analogs leads to the formation of nitrate ions, with 1,2-GDN being converted to 1,3-GDN before denitration. These reactions follow first-order kinetics, influenced by pH and temperature (Aburawi, Curry, & Whelpton, 1984). Moreover, the biotransformation of nitroglycerin results in the formation of 1,3-Dinitroglycerin, which is less active as a coronary vasodilator and blood pressure depressant compared to nitroglycerin (Needleman & Krantz, 1965).

Physical Properties Analysis

Studies have focused on the physical properties of 1,3-Dinitroglycerin, including its solubility, density, and melting point. For example, the percutaneous absorption study of 1,3-GDN aimed to estimate its pharmaceutical usefulness, indicating significant skin penetration rates and suggesting its potential in transdermal delivery systems (Ogiso, Iwaki, Kanokogi, & Terao, 1990).

Chemical Properties Analysis

The chemical properties of 1,3-Dinitroglycerin, including its reactivity and stability, have been extensively investigated. Electrochemical synthesis has been explored as a method for producing 1,3-dinitro compounds, showcasing the compound's reactivity and potential for creating diverse chemical structures (Niazimbetova, Evans, Liable-Sands, & Rheingold, 2000). Additionally, kinetic modeling of the nitration of glycerol to produce 1,3-dinitroglycerin has provided insights into the reaction rates and mechanisms, further elucidating the compound's chemical behavior (Astuti, Supranto, Rochmadi, Prasetya, Ström, & Andersson, 2014).

Scientific Research Applications

Environmental Analysis

  • Scientific Field: Environmental Science
  • Application Summary: 1,3-Dinitroglycerin is a degradation product of nitroglycerin, which is used as an explosive and a pharmaceutical vasodilator . These compounds can be detected in waste waters and soil at production and storage sites .
  • Methods of Application: An analytical method for the determination of the degradation products of nitroglycerin in water using LC–MeOH was developed at 205 nm . The most suitable solid phase extraction cartridge was selected in order to reach the required detection level of these products in water . The combination of the extraction and LC analysis is sensitive and allows detection of nitroglycerin and its products at μg L −1 level .
  • Results: The technique is straightforward and can help to understand the environmental fate of nitroglycerin .

Pharmacokinetics

  • Scientific Field: Pharmacology
  • Application Summary: 1,3-Dinitroglycerin is a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin . It is used in the construction of a pharmacokinetic (PK) model and to determine population PK parameters of nitroglycerin .
  • Methods of Application: Data were obtained in thirty healthy volunteers following a single dose of a GTN reservoir transdermal patch . GTN, 1,2-GDN, and 1,3-GDN concentrations were determined using HPLC and simultaneously best fitted using a first-pass mixed-order release one-compartment PK model .
  • Results: The proposed PK model fitted observed concentrations of GTN, 1,2-GDN and 1,3-GDN very well . This model should be useful to predict drug and metabolite concentrations and to assess bioequivalence of two transdermal formulations .

Vasodilation

  • Scientific Field: Medicine
  • Application Summary: Nitroglycerin, which metabolizes into 1,3-Dinitroglycerin, is a nitrate vasodilator used to treat or prevent angina, heart failure, hypertension, and anal fissures .
  • Methods of Application: Nitroglycerin is administered in various forms such as sublingual tablets, transdermal patches, and intravenous injections . The form of administration depends on the condition being treated .
  • Results: Nitroglycerin causes vasodilation in both arteries and veins, providing relief from angina and helping to manage heart failure and hypertension .

Chromatography and Mass Spectrometry

  • Scientific Field: Analytical Chemistry
  • Application Summary: 1,3-Dinitroglycerin is used as a Certified Spiking Solution® in chromatography or mass spectrometry-based applications in pharmaceutical research or clinical toxicology .
  • Methods of Application: 1,3-Dinitroglycerin is used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques .
  • Results: The use of 1,3-Dinitroglycerin as a reference material helps in the accurate analysis of samples in pharmaceutical research or clinical toxicology .

Industrial Applications

  • Scientific Field: Industrial Chemistry
  • Application Summary: Nitroglycerin, which metabolizes into 1,3-Dinitroglycerin, is used in various industrial processes, such as manufacturing plastics, dyes, and polyurethane foams . It is also utilized in the production of propellants for rockets and missiles .
  • Results: The use of nitroglycerin in these industrial applications helps to produce a wide range of products, from plastics and dyes to rocket propellants .

Certified Reference Material

  • Scientific Field: Analytical Chemistry
  • Application Summary: 1,3-Dinitroglycerin is used as a Certified Spiking Solution® in chromatography or mass spectrometry-based applications in pharmaceutical research or clinical toxicology .
  • Methods of Application: 1,3-Dinitroglycerin is used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques .
  • Results: The use of 1,3-Dinitroglycerin as a reference material helps in the accurate analysis of samples in pharmaceutical research or clinical toxicology .

properties

IUPAC Name

(2-hydroxy-3-nitrooxypropyl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIGVDLTBLZXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862316
Record name 2-Hydroxypropane-1,3-diyl dinitrate
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00111 [mmHg]
Record name 1,2,3-Propanetriol, 1,3-dinitrate
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Product Name

1,3-Dinitroglycerin

CAS RN

623-87-0
Record name 1,3-Glyceryl dinitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl-1,3-dinitrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl dinitrate
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Record name GLYCERYL 1,3-DINITRATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In another embodiment, the process of the present invention may be carried out using two continuously overflowing stirred reaction vessels and one decanter. In this embodiment, the glycerin is nitrated to 1,3-dinitroglycerin in the first reaction vessel. The overflow is reacted with excess base in the second reaction vessel to neutralize the excess nitric acid and form glycidyl nitrate from the 1,3-dinitroglycerin. The overflow from the second reaction vessel flows into the decanter, which separates the immiscible organic phase from the basic aqueous solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
E Astuti, R Supranto, A Prasetya - ARPN J Eng Appl Sci, 2016 - academia.edu
The 1, 3-dinitroglycerin is an important compound to synthesize glycidyl nitrate, monomer of polyglicidyl nitrate (PGN). PGN is the most energetic polymer which can be used as binder …
Number of citations: 11 www.academia.edu
S Aburawi, SH Curry, R Whelpton - International journal of pharmaceutics, 1984 - Elsevier
Nitroglycerin (GTN) and two of its partially denitrated analogues [1,2-dinitroglycerin (1,2-GDN) and 1,3-dinitroglycerin (1,3-GDN)] decomposed by denitration with formation of nitrate …
Number of citations: 8 www.sciencedirect.com
T OGISO, M IWAKI, A KANOKOGI… - Chemical and …, 1990 - jstage.jst.go.jp
In order to estimate the pharmaceutical usefulness of 1, 3-glyceryl dinitrate (1, 3-GDN), an active metabolite of nitroglycerin, a trial transdermal delivery system designed to sustain a …
Number of citations: 6 www.jstage.jst.go.jp
CC Wu, TD Sokoloski, AM Burkman, LS Wu - Journal of Chromatography A, 1981 - Elsevier
The characteristics of high-performance liquid chromatographic and gas chromatographic-electron capture assay systems are described for the separation of nitroglycerin from its …
Number of citations: 20 www.sciencedirect.com
M Gumbleton, JR Cashman, LZ Benet - International journal of …, 1991 - Elsevier
The purification and spectral characterization (IR, MS, NMR) of the 1,2- and 1,3-glyceryl dinitrate metabolites (1,2- and 1,3-GDN) of the anti-anginal agent nitroglycerin (GTN) were …
Number of citations: 8 www.sciencedirect.com
E Astuti, S Supranto, R Rochmadi… - Key engineering …, 2017 - Trans Tech Publ
One of the utilization of glycerol as byproduct of the biodiesel industry is to produce polyglycidyl nitrate, the most energetic polymer. The synthesize of polyglycidil nitrate from glycerol …
Number of citations: 6 www.scientific.net
E Astuti, R Supranto, A Prasetya, K Ström… - Modern Applied …, 2014 - core.ac.uk
Glycerol can be synthesized to make 1, 3-dinitroglycerin as an intermediate product to produce polyglycidyl nitrate. This study performed kinetic modeling of nitration used elementary …
Number of citations: 7 core.ac.uk
B Auclair, G Sirois, AH Ngoc… - Therapeutic drug …, 1998 - journals.lww.com
The purpose of this study was to assess the ability of our previously constructed pharmacokinetic (PK) model to describe nitroglycerin (GTN), 1, 2-dinitroglycerin (1, 2-GDN), and 1, 3-…
Number of citations: 11 journals.lww.com
P Fainer - Canadian Journal of Chemistry, 1951 - cdnsciencepub.com
A study of the reduction of nitroglycerin with titanous sulphate has been carried out. The results indicate that for each mole of nitroglycerin reduced, 18 moles of titanous ion are oxidized, …
Number of citations: 5 cdnsciencepub.com
P Needleman, JC Krantz Jr - Biochemical pharmacology, 1965 - Elsevier
The transformation of nitroglycerin (NG) was accomplished by the formation of 1,2- and 1,3-dinitroglycerin. The dinitrates were resistant to further degradation and appeared as the …
Number of citations: 85 www.sciencedirect.com

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